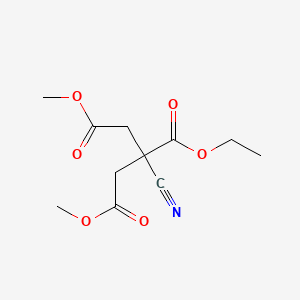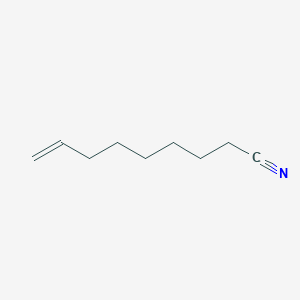
4-Chlor-6-iodpyrimidin
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 4-Chloro-6-iodopyrimidine involves cyclization in preparation 4,6-dichloro pyrimidine process partly using diethyl malonate and sodium ethylate as raw material .Molecular Structure Analysis
The molecular formula of 4-Chloro-6-iodopyrimidine is C4H2ClIN2. It has a molecular weight of 240.43 g/mol .Physical And Chemical Properties Analysis
4-Chloro-6-iodopyrimidine is a solid substance. It should be stored in a dark place, in an inert atmosphere, and at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen
Studien zur nuklearen Translokation und Nukleaseaktivität
4-Chlor-6-iodpyrimidin wurde bei der Entwicklung von Sonden für die selektive Markierung von Proteinen wie MIF und MIF2 eingesetzt. Diese Sonden ermöglichen die In-situ-Bildgebung dieser Proteine, sodass Forscher ihre Translokation vom Zytoplasma in den Zellkern visualisieren können. Dies ist entscheidend für das Verständnis ihrer Rolle im Zellwachstum und in Immunantworten .
Krebs- und Entzündungsforschung
Die Rolle der Verbindung bei der Dysregulation der MIF-Expression, die an verschiedenen Krankheiten beteiligt ist, darunter Krebs und Entzündungskrankheiten, macht sie zu einem wertvollen Werkzeug. Sie unterstützt die Weiterentwicklung von MIF-gerichteten Therapeutika, die in zellbasierten Studien, Tiermodellen und klinischen Studien positive Wirkungen in der Krebsbehandlung gezeigt haben .
Entwicklung chemischer Werkzeuge für Proteinstudien
This compound ist ein wichtiges Instrument bei der Weiterentwicklung chemischer Werkzeuge, die Fortschritte in der Forschung zu Proteinen wie MIF und MIF2 ermöglichen. Diese Werkzeuge sind für eine genaue und bequeme Detektion unerlässlich, was wiederum die Untersuchung ihrer Rollen bei Krebs und anderen Krankheiten unterstützt .
Synthese von Nitroso- und Nitropyrimidinen
Diese Verbindung ist ein Vorläufer bei der Synthese von 4-Chlor-haltigen 6-Nitroso- oder 6-Nitropyrimidinen durch Oxidationsprozesse. Diese Derivate sind von Bedeutung bei der Untersuchung heterocyclischer Verbindungen und haben potentielle Anwendungen in der Pharmakologie und Agrochemie .
Entwicklung von Inhibitoren für zelluläre Umgebungsstudien
Forscher haben 4-Iodpyrimidin-Inhibitoren eingesetzt, um das Target-Engagement in zellulären Umgebungen zu untersuchen. Dies beinhaltet die Entwicklung potenter Inhibitoren, die in der Lage sind, spezifische Proteine hochspezifisch zu markieren, was ein entscheidender Schritt ist, um die Proteinfunktionen in Zellen zu verstehen .
Synthese heterocyclischer Verbindungen
This compound dient als wichtiges Zwischenprodukt bei der Synthese verschiedener heterocyclischer Verbindungen. Seine Reaktivität ermöglicht die Erzeugung neuartiger Strukturen, die für diverse Anwendungen in der pharmazeutischen Chemie weiter funktionalisiert werden können .
Wirkmechanismus
Target of Action
The primary targets of 4-Chloro-6-iodopyrimidine are Macrophage migration inhibitory factor (MIF) and its homolog MIF2 (also known as D-dopachrome tautomerase or DDT). These proteins play key roles in cell growth and immune responses . The expression of MIF and MIF2 is dysregulated in cancers and neurodegenerative diseases .
Mode of Action
4-Chloro-6-iodopyrimidine interacts with its targets, MIF and MIF2, by selectively labeling them. This labeling allows for in situ imaging of these two proteins . This interaction results in the translocation of MIF2 from the cytoplasm to the nucleus upon methylnitronitrosoguanidine stimulation of cells .
Pharmacokinetics
It is known that the compound has a molecular weight of 24043 and is generally stable under normal conditions .
Result of Action
The molecular and cellular effects of 4-Chloro-6-iodopyrimidine’s action involve the translocation of MIF2 from the cytoplasm to the nucleus, and the identification of nuclease activity for MIF2 on human genomic DNA . These effects could potentially have implications in the treatment of diseases where MIF and MIF2 expression is dysregulated, such as cancers and neurodegenerative diseases .
Safety and Hazards
Zukünftige Richtungen
4-Chloro-6-iodopyrimidine is commonly used as an intermediate in the synthesis of various chemical products. Its future directions could involve its continued use in such applications.
Relevant Papers Research developments in the syntheses, anti-inflammatory activities, and structure–activity relationships of pyrimidines have been discussed in a review article . Another paper discusses the synthesis and therapeutic interest of structures composed of a pyridopyrim
Biochemische Analyse
Biochemical Properties
4-Chloro-6-iodopyrimidine plays a significant role in various biochemical reactions It interacts with several enzymes and proteins, influencing their activity and functionThese interactions are crucial for understanding the roles of MIF and MIF2 in cell growth and immune responses .
Cellular Effects
The effects of 4-Chloro-6-iodopyrimidine on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that 4-Chloro-6-iodopyrimidine can induce the translocation of MIF2 from the cytoplasm to the nucleus in HeLa cells upon stimulation . This translocation is associated with changes in gene expression and cellular responses to stress.
Molecular Mechanism
At the molecular level, 4-Chloro-6-iodopyrimidine exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in cellular function. For instance, it has been used to selectively label MIF and MIF2, enabling the visualization of these proteins’ translocation and nuclease activity . These interactions provide insights into the compound’s mechanism of action and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-6-iodopyrimidine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Chloro-6-iodopyrimidine remains stable under specific conditions, allowing for prolonged observation of its effects in vitro and in vivo . Its degradation over time can lead to changes in its activity and efficacy.
Eigenschaften
IUPAC Name |
4-chloro-6-iodopyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClIN2/c5-3-1-4(6)8-2-7-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVYPGXBNZPGMFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00572595 | |
| Record name | 4-Chloro-6-iodopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00572595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
258506-74-0 | |
| Record name | 4-Chloro-6-iodopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00572595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[2-(17-Amino-4,14,16-trihydroxy-3,7-dimethylheptadecan-5-yl)oxy-2-oxoethyl]butanedioic acid](/img/structure/B1368845.png)








